

Dissolution of ST1936 Oxalate for Preclinical Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ST1936 is a potent and selective agonist of the 5-HT6 serotonin receptor, a target of significant interest for cognitive enhancement and the treatment of neuropsychiatric disorders. As with many research compounds, the oxalate salt form of ST1936 presents specific challenges for dissolution, particularly for achieving concentrations suitable for in vivo and in vitro experimentation in physiologically relevant buffers. These application notes provide detailed protocols for the effective dissolution of **ST1936 oxalate** for use in both cell-based assays and animal studies. Adherence to these guidelines will help ensure consistent and reproducible experimental outcomes.

Chemical and Physical Properties

ST1936 oxalate is the salt form of the active freebase, 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine. The addition of oxalic acid improves the compound's stability and handling properties. However, it also influences its solubility characteristics.



Property	Value	References
Molecular Formula	C13H17CIN2 · C2H2O4	[1][2]
Molecular Weight	326.78 g/mol	[1][2]
Appearance	White to off-white solid	
Purity	≥98%	[1]
Solubility in DMSO	<32.68 mg/mL; Soluble to 100 mM	[3][4][5]

Experimental Protocols In Vitro Dissolution Protocol for Cell-Based Assays

For most in vitro applications, a high-concentration stock solution in dimethyl sulfoxide (DMSO) is prepared, which is then further diluted in an aqueous buffer or cell culture medium to the final desired concentration.

Materials:

- ST1936 oxalate powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes
- Warming block or water bath (optional)
- Physiological buffer or cell culture medium (e.g., PBS, HBSS, DMEM)

Protocol:

Preparation of a 10 mM Stock Solution in DMSO:



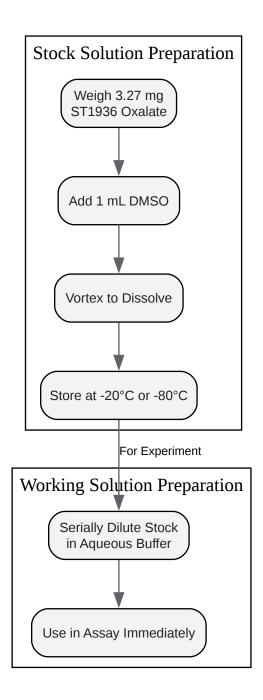
- Tare a sterile microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh out 3.27 mg of ST1936 oxalate powder into the tube.
- Add 1.0 mL of anhydrous DMSO to the tube.
- Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
- Visually inspect the solution to ensure there are no undissolved particulates.
- Preparation of Working Solutions:
 - Perform serial dilutions of the 10 mM stock solution into your physiological buffer or cell culture medium to achieve the desired final concentrations.
 - Important: To avoid precipitation, ensure the final concentration of DMSO in your assay is low, typically ≤0.1%. For example, to prepare a 10 μM working solution, you can add 1 μL of the 10 mM stock solution to 999 μL of your aqueous buffer.

Storage:

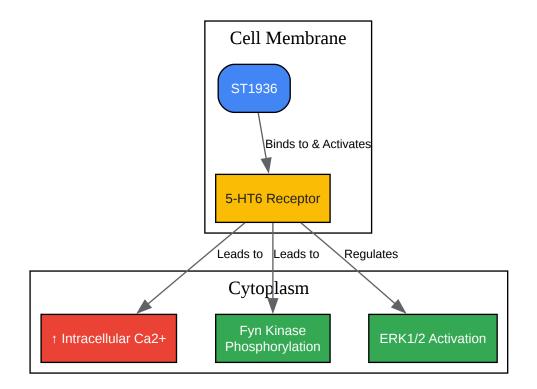
- Store the 10 mM DMSO stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
- It is not recommended to store the diluted aqueous solutions for long periods; prepare them fresh for each experiment.[3]

Workflow for In Vitro Solution Preparation:









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